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molecular formula C13H17BrO2 B8569272 2-Bromomethylphenylacetic acid t-butyl ester

2-Bromomethylphenylacetic acid t-butyl ester

Cat. No. B8569272
M. Wt: 285.18 g/mol
InChI Key: ZWQDAUBABHZOBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06610701B2

Procedure details

To a solution of 80 g (0.349 mol) 2-bromomethylphenylacetic acid in 700 mL 1,4-dioxane in a 2 L heavy-walled flask was added 84 mL (1.571 mol) concentrated sulfuric acid at ambient temperature. The reaction mixture was chilled to −15° C., and 580 mL isobutylene was condensed directly into the reaction vessel. The sealed pressure flask was shaken mechanically at room temperature for 4 h (the pressure inside the flask rises to ca. 20 psi during this step). The mixture was carefully quenched by slowly pouring it into a 0-5° C. stirred mixture of 1.2 L tert-butyl methyl ether and 336 g (4.0 mol) solid sodium bicarbonate before slow dilution with 1.2 L ice-water. The separated organic phase was washed with 0.8 L brine, dried with sodium sulfate, filtered concentrated in vacuo to give an oil, which was used without further purification.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
84 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
580 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
336 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1.2 L
Type
reactant
Reaction Step Three
Quantity
1.2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][C:10]([OH:12])=[O:11].S(=O)(=O)(O)O.[CH3:18][C:19](=[CH2:21])[CH3:20].C(=O)(O)[O-].[Na+]>O1CCOCC1.COC(C)(C)C>[C:19]([O:11][C:10](=[O:12])[CH2:9][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[CH2:2][Br:1])([CH3:21])([CH3:20])[CH3:18] |f:3.4|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
BrCC1=C(C=CC=C1)CC(=O)O
Name
Quantity
84 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
700 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
580 mL
Type
reactant
Smiles
CC(C)=C
Step Three
Name
solid
Quantity
336 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
ice water
Quantity
1.2 L
Type
reactant
Smiles
Name
Quantity
1.2 L
Type
solvent
Smiles
COC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
The sealed pressure flask was shaken mechanically at room temperature for 4 h (the pressure inside the flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed directly into the reaction vessel
CUSTOM
Type
CUSTOM
Details
The mixture was carefully quenched
ADDITION
Type
ADDITION
Details
by slowly pouring it into a 0-5° C.
STIRRING
Type
STIRRING
Details
stirred
WASH
Type
WASH
Details
The separated organic phase was washed with 0.8 L brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil, which
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C)(C)(C)OC(CC1=C(C=CC=C1)CBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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